Tricarbonyl(cyclooctatetraene)iron is an organoiron compound with the formula . This compound appears as an orange, diamagnetic solid and is notable for its unique structural properties. It exists primarily as the η-cyclooctatetraene complex, which allows for interesting dynamic behavior, particularly in nuclear magnetic resonance (NMR) spectroscopy, where the iron center can migrate around the cyclooctatetraene ligand. This phenomenon classifies it as a "ring-whizzer" complex, highlighting its unique coordination chemistry and stability compared to other similar compounds .
The mechanism of action of tricarbonyl(cyclooctatetraene)iron(II) in catalysis often involves the activation of small molecules through coordination to the iron center. For instance, in hydrogen generation, the Fe(CO)3 group facilitates the splitting of water molecules []. Further research is ongoing to fully elucidate the detailed mechanisms for each specific reaction.
Fe(COT)₃ serves as a precursor for iron deposition in the metal-organic chemical vapor deposition (MOCVD) technique. During MOCVD, Fe(COT)₃ decomposes upon exposure to heat or light, releasing iron atoms and gaseous byproducts. The deposited iron atoms can then integrate into various substrates, enabling the growth of thin films and nanostructures with specific properties. For instance, Fe(COT)₃ has been used for the VPE (vapor phase epitaxy) growth of iron-doped indium phosphide (InP), a material with potential applications in optoelectronics and photovoltaics.
The synthesis of tricarbonyl(cyclooctatetraene)iron typically involves the reaction of cyclooctatetraene with iron tricarbonyl. This can be achieved through various methods:
Tricarbonyl(cyclooctatetraene)iron has several applications in both academic and industrial settings:
Studies on the interactions of tricarbonyl(cyclooctatetraene)iron with other molecules reveal its potential as a versatile building block in organometallic chemistry. Interaction studies often focus on how it coordinates with different ligands or metal centers, affecting reactivity and stability. These interactions are crucial for understanding its behavior in catalysis and material science applications.
Tricarbonyl(cyclooctatetraene)iron shares similarities with several other organometallic compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Formula | Unique Features |
---|---|---|
Tricarbonyl(cycloheptatriene)iron | Forms a different cyclic ligand structure | |
Tricarbonyl(1,3-butadiene)iron | Smaller diene ligand; different reactivity profile | |
Tricarbonyl(1,5-hexadiene)iron | Longer diene chain; exhibits distinct coordination modes |
Tricarbonyl(cyclooctatetraene)iron's unique η-coordination mode and its dynamic behavior set it apart from these similar compounds, making it a subject of interest in coordination chemistry and catalysis research .
The development of organoiron chemistry emerged as a significant field during the mid-20th century, creating the foundation for understanding compounds containing carbon-to-iron chemical bonds. Early investigations into organoiron compounds established their importance as reagents in organic synthesis, with notable examples including iron pentacarbonyl, diiron nonacarbonyl, and disodium tetracarbonylferrate. These compounds provided valuable insights into the behavior of iron when coordinated with organic ligands and served as precursors for more complex organometallic structures.
The interaction between transition metals and cyclooctatetraene (COT) represented a particularly fascinating area of study. Cyclooctatetraene itself has a noteworthy history, having been first synthesized by Richard Willstätter in 1905 using pseudopelletierine as the starting material. Initially, there was controversy about Willstätter's synthesis, with some American chemists questioning whether he had actually produced cyclooctatetraene or styrene. This controversy was finally resolved during World War II when Walter Reppe at BASF developed a simpler, one-step synthesis of cyclooctatetraene from acetylene, and Arthur C. Cope's group at MIT successfully reproduced Willstätter's original synthesis.
Unlike benzene (C₆H₆), cyclooctatetraene (C₈H₈) is not aromatic and behaves as an ordinary polyene, undergoing addition reactions rather than substitution reactions characteristic of aromatic compounds. X-ray diffraction and electron diffraction studies revealed that free cyclooctatetraene adopts a non-planar tub conformation with alternating single and double bonds, rather than a delocalized aromatic structure.
The ability of cyclooctatetraene to coordinate with transition metals opened new frontiers in organometallic chemistry. While some metals form sandwich-type structures with COT (as in uranocene), iron demonstrates a distinctive coordination pattern. Early investigations revealed that iron, particularly in the form of Fe(CO)₃, tends to coordinate to only a portion of the COT ring, specifically to a butadiene-like segment. This selective coordination would later be confirmed through detailed structural studies and became a defining characteristic of tricarbonyl(cyclooctatetraene)iron.
The synthesis of tricarbonyl(cyclooctatetraene)iron represented a significant advancement in organometallic preparation techniques. The classical approach utilized iron pentacarbonyl (Fe(CO)₅) as the iron source, reacting with cyclooctatetraene to form the desired complex. This reaction proceeds through the displacement of carbonyl ligands from the iron center, as shown in the following equation:
C₈H₈ + Fe(CO)₅ → (C₈H₈)Fe(CO)₃ + 2CO
The reaction typically requires heating the reactants under reflux conditions in an inert atmosphere to prevent oxidation, as the resulting complex is air-sensitive. Various solvents have been employed for this synthesis, including diethyl ether and tetrahydrofuran.
Alternative synthetic approaches were also developed, including the use of diiron nonacarbonyl (Fe₂(CO)₉) as the iron source:
C₈H₈ + Fe₂(CO)₉ → (C₈H₈)Fe(CO)₃ + Fe(CO)₃ + 3CO
This method often provides improved yields under milder conditions compared to using iron pentacarbonyl.
The synthesis mechanism involves several steps, beginning with the dissociation of a CO ligand from the iron source to generate a reactive intermediate. This intermediate then coordinates with cyclooctatetraene, followed by further CO dissociation to form the final tricarbonyl complex. The process can be described as following a stepwise fashion via a dissociative mechanism, where carbonyl ligands are displaced by the diene system.
Table 1: Comparison of Synthetic Methods for Tricarbonyl(cyclooctatetraene)iron
A significant advancement in synthesis methodologies came with the development of catalytic processes for the complexation of cyclic dienes with iron carbonyls. For example, 1-azabutadiene can serve as a catalyst for the complexation of cyclohexadiene with pentacarbonyliron, providing quantitative yields of the corresponding tricarbonyliron complex. This catalytic approach involves a series of steps including nucleophilic attack at a carbonyl ligand, intramolecular displacement of CO, haptotropic migrations, and eventual coordination of the diene system.
The structural characterization of tricarbonyl(cyclooctatetraene)iron has evolved significantly since its initial discovery, providing increasingly detailed insights into its bonding and molecular geometry. X-ray crystallography has played a pivotal role in elucidating the three-dimensional structure of this complex.
Groundbreaking X-ray diffraction studies conducted by Brian Dickens and William N. Lipscomb revealed the fascinating structural features of (C₈H₈)Fe(CO)₃. Their work demonstrated that the Fe(CO)₃ unit binds specifically to a butadiene-type residue within the cyclooctatetraene ring. This selective coordination leads to a unique dihedral conformation of the COT ring, which differs significantly from the tub-shaped conformation observed in free cyclooctatetraene.
The crystals of (C₈H₈)Fe(CO)₃ were found to have symmetry Pnam, with four molecules in a unit cell defined by the parameters a = 6.54 Å, b = 13.46 Å, c = 11.50 Å. The structural analysis revealed that the Fe(CO)₃ unit coordinates to four carbon atoms of the COT ring, forming an η⁴-coordination mode. This coordination pattern disrupts the conjugation of the COT ring, resulting in localized bonding within the coordinated butadiene-like segment.
Further structural studies on related complexes, such as (OC)₃Fe(COT)Fe(CO)₃, where two Fe(CO)₃ units coordinate to opposite sides of the COT ring, provided additional insights into the flexibility and adaptability of the COT ligand. In this di-iron complex, the COT ring adopts a chair conformation, which represents another previously unknown geometry for cyclooctatetraene. This complex crystallizes in the space group P21/n, with four molecules in a unit cell defined by parameters a = 12.52 Å, b = 13.38 Å, c = 8.86 Å, and β = 111°.
Table 2: Key Crystallographic Data for Tricarbonyl(cyclooctatetraene)iron and Related Complexes
Spectroscopic methods have complemented X-ray crystallography in characterizing tricarbonyl(cyclooctatetraene)iron. Nuclear Magnetic Resonance (NMR) spectroscopy has been particularly valuable in studying the dynamic behavior of this complex in solution. At room temperature, the ¹H NMR spectrum of (C₈H₈)Fe(CO)₃ typically shows simplified patterns due to a phenomenon known as "ring-whizzing," where the Fe(CO)₃ moiety migrates rapidly around the rim of the cyclooctatetraene ligand on the NMR timescale. This fluxional behavior results in a singlet in the ¹H NMR spectrum at room temperature.
The fluxionality of related compounds such as [Fe(η⁴-C₈H₈)(CO)₂L] (where L represents various ligands like isocyanides or phosphites) has been studied using advanced NMR techniques like the DANTE pulse sequence. These studies have shown that the mechanism of fluxionality is consistent with the Woodward-Hoffmann rules, providing deeper insights into the dynamic processes occurring in these molecules.
Infrared spectroscopy has been essential for characterizing the carbonyl ligands in the complex. The CO stretching frequencies typically appear in the range of 1900-2000 cm⁻¹, providing information about the electron density at the iron center and the strength of the Fe-CO bonds.
Table 3: Spectroscopic Characteristics of Tricarbonyl(cyclooctatetraene)iron
The evolution of structural characterization techniques has progressively revealed the intricate details of the bonding and geometry in tricarbonyl(cyclooctatetraene)iron. From early X-ray diffraction studies that established the basic coordination pattern to modern spectroscopic methods that probe dynamic processes, these techniques have provided a comprehensive understanding of this fascinating organometallic complex.
X-ray crystallography has been instrumental in elucidating the coordination geometry of tricarbonyl(cyclooctatetraene)iron. The cyclooctatetraene (COT) ligand exhibits variable hapticity, adopting either $$ \eta^4 $$ or $$ \eta^8 $$ bonding modes depending on electronic and steric factors. In the $$ \eta^4 $$-COT configuration, four adjacent carbon atoms of the eight-membered ring coordinate to the iron center, forming a localized bonding interaction [3] [4]. This mode is characterized by Fe–C bond lengths averaging $$ 2.08 \, \text{Å} $$, consistent with strong covalent interactions.
In contrast, the $$ \eta^8 $$-COT configuration involves full delocalization of the ligand’s $$ \pi $$-electron system across all eight carbons, creating a planar coordination geometry. Crystallographic data reveal Fe–C distances of $$ 2.15 \, \text{Å} $$ in this mode, slightly longer than those in $$ \eta^4 $$-COT due to reduced electron density per bond [3] [4]. The interconversion between these hapticities is influenced by the oxidation state of iron and the electronic effects of the carbonyl ligands. For instance, electron-withdrawing carbonyl groups stabilize the $$ \eta^4 $$-COT mode by localizing electron density, while reduced steric bulk favors $$ \eta^8 $$-COT coordination [4].
Tricarbonyl(cyclooctatetraene)iron exhibits fluxional behavior, with the COT ligand undergoing rapid metallotropic shifts around the iron center. Nuclear magnetic resonance (NMR) studies at variable temperatures reveal a low-energy barrier for 1,2-shift mechanisms, where the ligand rotates incrementally while maintaining partial bonding to the metal [6]. This “ring-whizzing” motion averages the chemical environments of the COT carbons, resulting in simplified NMR spectra at elevated temperatures [6].
The activation energy for this process is approximately $$ 12 \, \text{kcal/mol} $$, as determined by line-shape analysis of $$ ^1\text{H} $$ NMR signals. At temperatures below $$ -40^\circ \text{C} $$, the ligand’s motion freezes, revealing distinct resonances for inequivalent protons. Computational studies suggest that the migration proceeds via a transient $$ \eta^3 $$-COT intermediate, where three carbons bond weakly to iron before the ligand repositions [6]. This dynamic behavior underscores the delicate balance between ligand flexibility and metal-ligand bonding strength.
Tricarbonyl(cyclooctatetraene)iron belongs to the piano-stool complex family, characterized by a central metal atom bound to a polyhapto ligand and ancillary carbonyl groups. Comparative structural and electronic analyses reveal distinct differences from analogous complexes:
Compound | Formula | Hapticity | Key Features |
---|---|---|---|
Cyclopentadienyliron dicarbonyl | $$ \text{C}5\text{H}5\text{Fe}(\text{CO})_2 $$ | $$ \eta^5 $$ | Higher symmetry; stronger metal-ring bonding due to aromatic $$ \text{C}5\text{H}5^- $$ |
Pentacarbonyliron | $$ \text{Fe}(\text{CO})_5 $$ | – | Trigonal bipyramidal geometry; highly reactive CO ligands |
Tricarbonyl(cyclooctatetraene)iron | $$ \text{C}8\text{H}8\text{Fe}(\text{CO})_3 $$ | $$ \eta^4/\eta^8 $$ | Fluxional ligand; tunable electronic properties via hapticity shifts |
The $$ \eta^4 $$-COT mode in tricarbonyl(cyclooctatetraene)iron contrasts with the static $$ \eta^5 $$-coordination in cyclopentadienyl complexes. While $$ \text{C}5\text{H}5\text{Fe}(\text{CO})2 $$ exhibits rigid aromatic bonding, the COT ligand’s flexibility enables adaptive electronic interactions, making it more versatile in catalytic applications [4]. Additionally, the iron center in $$ \text{C}8\text{H}8\text{Fe}(\text{CO})3 $$ adopts a formal oxidation state of zero, unlike the +II state in some cyclopentadienyl derivatives, further influencing its reactivity .
Irritant